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molecular formula C9H8N2O2 B145387 Methyl Imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-07-3

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B145387
M. Wt: 176.17 g/mol
InChI Key: UJLRMEAGEVCFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132435B2

Procedure details

A mixture of methyl 2-aminonicotinate (WO 89/01488 pg33, prep 17) (1 g, 6.56 mmol), and chloroacetaldehyde (1.05 mL, 6.56 mmol) in ethanol (5 mL) was heated under reflux for 18 hours. The cooled mixture was diluted with water (10 mL), 0.88 ammonia (1 mL) added and the solution concentrated in vacuo. The residue was dissolved in methanol and the dark solution treated with charcoal, the mixture filtered and the filtrate concentrated in vacuo. The residue was purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (97:2.5:0.5) as eluant, and the product triturated with ether, to afford the title compound, 768 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Cl[CH2:13][CH:14]=O>C(O)C.O.N>[N:1]1[CH:13]=[CH:14][N:11]2[CH:10]=[CH:9][CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=N1
Name
Quantity
1.05 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
added
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
the dark solution treated with charcoal
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
methanol:0.88 ammonia (97:2.5:0.5) as eluant, and the product triturated with ether

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C(=CC=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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